molecular formula C21H24BrFN2O2 B2658855 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1039433-92-5

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2658855
CAS RN: 1039433-92-5
M. Wt: 435.337
InChI Key: CEQBZRMYQPXHBJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It also has potential uses in material science because of its structural character .

Scientific Research Applications

Photophysical Properties and Solvent Sensitivity

A study by Li et al. (2009) introduced a fluorophore with structural similarities to the compound of interest, emphasizing its solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This work highlights the influence of solvent dielectric constants on the photophysical properties of such compounds, with applications in developing sensitive materials for detecting and responding to environmental changes. The investigation into these behaviors could provide insights into designing novel sensors and materials with specific solvent response characteristics (Li et al., 2009).

Fluorescent Properties for Biomarker Applications

The research by Velázquez-Olvera et al. (2012) on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives, closely related to the compound , explores their potential as biomarkers and photochemical sensors. This study indicates the enhancement of fluorescence intensity by specific substituents, suggesting applications in biological imaging and sensing technologies. Such compounds could be crucial in developing new diagnostic tools and enhancing our understanding of cellular processes (Velázquez-Olvera et al., 2012).

Synthesis and Chemical Reactivity

Shibahara et al. (2009) and Volpi et al. (2017) provide significant insights into the synthesis and reactivity of imidazo[1,5-a]pyridine derivatives, which share a core structure with the compound of interest. These studies focus on cross-coupling reactions and the development of fluorescent compounds with wide applications ranging from material sciences to biological systems. The methodologies and outcomes of these studies could be directly applicable or adapted for the synthesis and functional exploration of 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide in various scientific and technological fields (Shibahara et al., 2009); (Volpi et al., 2017).

Applications in Sensing and Detection

Yang et al. (2013) discuss a heteroatom-containing organic fluorophore exhibiting intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. This compound's behavior as a fluorescent pH sensor in solution and solid states, along with its application in detecting acidic and basic organic vapors, provides a framework for utilizing 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide in environmental monitoring, chemical sensing, and potentially in healthcare diagnostics (Yang et al., 2013).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its structure, it could be of interest in the fields of medicinal chemistry or material science .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O2.BrH/c1-2-26-19-12-10-18(11-13-19)23-15-21(25,16-6-8-17(22)9-7-16)24-14-4-3-5-20(23)24;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBZRMYQPXHBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.